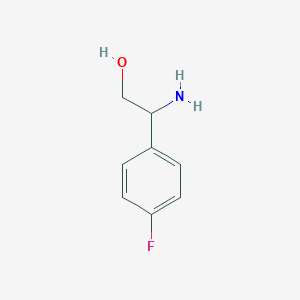

2-Amino-2-(4-fluorophenyl)ethanol

Description

Contextualization within Fluorinated Organic Compounds Research

The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery and materials science. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Fluorinated compounds are prevalent in a wide range of pharmaceuticals and agrochemicals.

The presence of the fluorine atom at the para-position of the phenyl ring in 2-Amino-2-(4-fluorophenyl)ethanol is of particular importance. This specific placement can influence the electronic nature of the aromatic ring and provide a site for potential metabolic stability. Research into fluorinated phenylalanines and their derivatives has highlighted the advantageous biophysical, chemical, and biological properties that arise from fluorination. nih.govbeilstein-journals.org

Significance as a Chiral Amino Alcohol

This compound belongs to the class of chiral amino alcohols, which are highly valued structural motifs in asymmetric synthesis. The presence of both an amino and a hydroxyl group attached to a stereocenter makes them versatile precursors for the synthesis of a wide array of chiral molecules, including pharmaceuticals, agrochemicals, and chiral catalysts. nih.gov

The specific arrangement of these functional groups allows for the formation of stereochemically defined products. The individual enantiomers of this compound, (R)-2-Amino-2-(4-fluorophenyl)ethanol and (S)-2-Amino-2-(4-fluorophenyl)ethanol, serve as crucial starting materials for the synthesis of enantiomerically pure target molecules. The stereochemistry of these building blocks is often critical for the biological activity and safety of the final product.

| Enantiomer | CAS Number |

| (R)-2-amino-2-(4-fluorophenyl)ethanol | 174770-74-2 chemshuttle.com |

| (S)-2-amino-2-(4-fluorophenyl)ethanol hydrochloride | 1269773-21-8 glpbio.com |

Overview of Research Trajectories and Interdisciplinary Relevance

The research involving this compound and its derivatives is multifaceted and spans several scientific disciplines. Its primary role is as a chiral building block in the synthesis of more complex molecules with potential biological activity.

Key Research Areas:

Asymmetric Synthesis: The enantiomers of this compound are employed as chiral auxiliaries or starting materials to control the stereochemical outcome of chemical reactions, leading to the synthesis of single-enantiomer drugs. The development of efficient methods for the enantioselective synthesis of such amino alcohols is an active area of research. chemrxiv.org

Medicinal Chemistry: This compound serves as a precursor for the synthesis of novel pharmaceutical candidates. The fluorinated phenyl group and the amino alcohol moiety are common features in various biologically active molecules. Research has explored the synthesis of potential therapeutic agents by modifying the structure of this compound.

Catalysis: Chiral amino alcohols can be converted into ligands for metal-based catalysts used in asymmetric catalysis. The development of new chiral ligands is crucial for expanding the toolbox of synthetic chemists.

The interdisciplinary nature of research on this compound underscores its importance as a fundamental building block in the creation of functional molecules with tailored properties for a variety of applications.

Asymmetric Synthesis Approaches

Asymmetric synthesis is critical for producing single-enantiomer pharmaceuticals. For this compound, the main goal is the stereocontrolled reduction of a prochiral ketone precursor, such as 2-amino-1-(4-fluorophenyl)ethanone.

Chemo-enzymatic One-Pot Systems

A key step in the synthesis of chiral amino alcohols is the asymmetric reduction of a prochiral ketone. Alcohol dehydrogenases (ADHs) are highly effective biocatalysts for this transformation due to their exceptional stereoselectivity. nih.govnorthwestern.edu In the context of synthesizing derivatives of this compound, a common precursor is a 2-halo-1-(4-fluorophenyl)ethanone. The asymmetric reduction of this ketone yields a chiral halohydrin, which is a versatile intermediate. nih.gov

For instance, research using a secondary alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus (TeSADH) has demonstrated the successful asymmetric reduction of various 2-haloacetophenones. nih.gov Specifically, the reduction of 2-chloro-1-(4′-fluorophenyl)ethanone yields (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol with high enantioselectivity. nih.gov This resulting chiral chlorohydrin can then be converted to the target amino alcohol through a subsequent chemical step, typically a nucleophilic substitution with an amine source. The integration of the ADH-catalyzed reduction in a one-pot system provides a direct route to these optically active intermediates. nih.gov

Table 1: Asymmetric Reduction of 2-chloro-1-(4′-fluorophenyl)ethanone using TeSADH Mutants

| Biocatalyst (TeSADH Mutant) | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| P84S/186A | 2-chloro-1-(4′-fluorophenyl)ethanone | (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol | >99% |

| ΔP84/A85G | 2-chloro-1-(4′-fluorophenyl)ethanone | (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol | >99% |

Data sourced from reference nih.gov.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. In a chemo-enzymatic approach, after an initial enzymatic step, a palladium catalyst can be used for various transformations. While direct hydrogenation of an amino ketone is an option, palladium is also highly effective in other reactions, such as aminocarbonylation, which can be used to build complex molecular scaffolds. nih.gov

For the synthesis of derivatives of this compound, a potential chemo-enzymatic sequence could involve an enzymatic resolution followed by a palladium-catalyzed cross-coupling or amination reaction. The use of palladium nanoparticles is particularly advantageous as they offer a high surface area and can be stabilized and recycled. A proposed one-pot system could first involve the ADH-catalyzed reduction of a ketone, followed by the introduction of a palladium catalyst for a subsequent transformation in the same pot, such as the amination of the generated halohydrin intermediate to form the final amino alcohol. This domino approach streamlines the synthesis by linking the biocatalytic and chemical steps efficiently. nih.gov

Achieving high enantiomeric excess (ee) is the primary goal of asymmetric synthesis. In chemo-enzymatic and biocatalytic systems, this is influenced by several factors, including the choice of enzyme, substrate concentration, pH, temperature, and the presence of co-solvents. For ADH-catalyzed reductions, the stereochemical outcome can sometimes be reversed by minor modifications to the substrate or the enzyme, allowing for selective synthesis of either the (R) or (S) enantiomer. northwestern.edu

Optimization is often achieved through protein engineering, where enzymes are mutated to enhance their activity, stability, and stereoselectivity for a specific substrate. nih.gov In the case of the TeSADH-catalyzed reduction of 2-chloro-1-(4′-fluorophenyl)ethanone, various mutants were screened to find the optimal biocatalyst that provides both high conversion and near-perfect enantioselectivity (>99% ee). nih.gov Furthermore, in one-pot systems, reaction conditions must be carefully controlled to prevent the racemization of the chiral product during subsequent chemical steps, ensuring the high optical purity of the final compound. researchgate.net

Biocatalytic Synthesis

Biocatalytic synthesis utilizes isolated enzymes or whole-cell systems to perform chemical transformations. This approach is valued for its high selectivity, mild reaction conditions, and environmental sustainability.

Several enzymatic pathways can be employed to produce enantiomerically pure this compound and its derivatives. Besides ADHs, other key enzymes include transaminases (TAs), which can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone. nih.gov

A typical biocatalytic route to this compound could involve the direct amination of a precursor ketone, 1-(4-fluorophenyl)-2-hydroxyethanone, using an engineered transaminase. Transaminases transfer an amino group from a donor molecule (like isopropylamine or L-alanine) to the ketone, creating the desired amino alcohol with high stereoselectivity. nih.govnih.gov Extensive protein engineering has been applied to develop transaminases that can accept bulky substrates and produce chiral amines with excellent yields and enantiomeric excesses often exceeding 99%. nih.gov These enzymatic strategies provide a direct and efficient method for accessing enantiomerically pure amino alcohols. nih.govresearchgate.net

Regio- and Stereoselective Ring-Opening Reactions

A powerful strategy for the synthesis of enantiopure amino alcohols involves the regioselective and stereoselective ring-opening of epoxides. This method typically proceeds with high fidelity, allowing for precise control over the stereochemistry of the final product. The regioselectivity of the ring-opening is often dependent on the reaction conditions, with acidic conditions favoring attack at the more substituted carbon and basic conditions favoring attack at the less hindered carbon. youtube.com

The synthesis can commence with an enantiopure epoxide, such as (S)-4-fluorostyrene oxide. The reaction of this epoxide with a nitrogen nucleophile, like sodium azide, proceeds via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the attacked carbon center. This approach provides a reliable route to the corresponding azido alcohol with high enantiopurity. magtech.com.cnfrontiersin.orgresearchgate.net

The azido alcohol intermediate, for example, (R)-2-azido-1-(4-fluorophenyl)ethanol, is subsequently reduced to the target amino alcohol. This reduction can be achieved using various reagents, with triphenylphosphine in a water/THF mixture being an effective method. This two-step sequence, starting from an enantiopure epoxide, allows for the synthesis of enantiomerically pure this compound. The precursor, 2-azido-1-(4-fluorophenyl)ethanone, has been successfully synthesized and characterized, providing a key starting material for this pathway. researchgate.net

Stereoselective Reduction of Precursors

The stereoselective reduction of a prochiral ketone precursor, such as 2-amino-1-(4-fluorophenyl)ethanone, is a direct and efficient method for obtaining chiral this compound. This transformation can be accomplished using various chiral reducing agents and catalysts.

A prominent method for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst. mdpi.com This method is known for its high enantioselectivity and predictable stereochemical outcome. The reduction of 4'-fluoroacetophenone, a close structural analog of the desired precursor, has been investigated using CBS-type catalysts, demonstrating the applicability of this method. researchgate.net The use of chiral alkoxyaluminum and alkoxymagnesium halides derived from chiral alcohols like borneol has also been reported for the asymmetric reduction of carbonyl compounds. ias.ac.in

Table 2: Stereoselective Reduction of Ketone Precursors

| Precursor | Catalyst/Reagent | Product Configuration | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|

| Acetophenone | Oxazaborolidine (from lactam alcohol) / BH(_3)-THF | S | 95 | mdpi.com |

| 4'-Fluoroacetophenone | CBS-type catalyst / Electrochemical BH(_3) generation | Not specified | Not specified | researchgate.net |

| Trifluoromethyl ketones | Bu-CBS / Catecholborane | R | up to 96 | mdpi.com |

Conventional Organic Synthesis Pathways

Traditional organic synthesis methods provide robust and scalable routes to this compound and its precursors, often relying on well-established reduction reactions.

Reduction of Nitro or Ketone Precursors

A common and straightforward approach involves the reduction of a suitable nitro or ketone precursor. These methods are often high-yielding and utilize readily available reagents.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. For instance, (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol can be reduced to the corresponding amine using a palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate as a hydrogen donor. google.com This method is advantageous as it avoids the use of high-pressure hydrogen gas. Other methods for nitro group reduction include the use of sodium sulfide in an aqueous ammonium chloride solution, as demonstrated in the synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol. orgsyn.orggoogle.com The synthesis of 2-((2-nitrophenyl)amino)ethanol has also been achieved through the reaction of 1-chloro-2-nitrobenzene with 2-aminoethanol.

Alternatively, the ketone group of a precursor like 2-amino-1-(4-fluorophenyl)ethanone can be reduced to a hydroxyl group using various reducing agents such as sodium borohydride.

Table 3: Conventional Reduction of Nitro and Ketone Precursors

| Precursor | Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol | 10% Pd/C, Ammonium formate | (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol | Not specified | google.com |

| 2,4-Dinitrophenol | Sodium sulfide, Ammonium chloride | 2-Amino-4-nitrophenol | 64-67 | orgsyn.org |

| 1-Chloro-2-nitrobenzene | 2-Aminoethanol | 2-((2-Nitrophenyl)amino)ethanol | 75 | |

| 4-Fluoro-2-nitrophenol | Platinum oxide, H(_2) | 2-Amino-4-fluorophenol | Not specified | prepchem.com |

α-Phthalimido Ketone Intermediate Strategies

The use of α-phthalimido ketone intermediates represents a strategic approach to the synthesis of α-amino ketones. A two-step methodology involving a cross-coupling reaction followed by oxidative cleavage has been reported. researchgate.net This strategy allows for the functionalization of a molecular platform, such as N-(2-bromoallyl)amine, through cross-coupling, while the subsequent oxidative cleavage establishes the desired carbonyl functionality. researchgate.net

Aldol Condensation Routes

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of β-hydroxy ketones or α,β-unsaturated ketones, which can be precursors to amino alcohols. The reaction can be catalyzed by acids or bases. libretexts.orgjocpr.com For instance, a method for synthesizing 2,4-dihydroxy substituted chalcones utilizes an acid-catalyzed aldol condensation with SOCl2/EtOH, where HCl is generated in situ. jocpr.com While this specific example does not produce this compound, the underlying principle of forming a carbon skeleton via aldol condensation is a relevant synthetic strategy. The versatility of the aldol reaction allows for the preparation of a wide range of structures that can be further elaborated. libretexts.org

Flow Chemistry Applications in Synthesis

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for hazardous reactions. researchgate.netamt.uk These benefits are particularly relevant for the synthesis of fluorinated compounds.

Continuous Flow Processes for Fluorinated Amino Acids

Continuous flow processes have been successfully developed for the synthesis of fluorinated α-amino acids, addressing the limitations of traditional batch methods. researchgate.netchemistryviews.org One such process involves a protecting-group-free, semi-continuous synthesis starting from fluorinated amines. chemistryviews.org The key steps are a photooxidative cyanation to form an α-amino nitrile intermediate, followed by an acid-mediated hydrolysis to yield the final racemic fluorinated α-amino acid. researchgate.netchemistryviews.org This method is advantageous as it avoids the isolation of potentially unstable intermediates and is scalable. chemistryviews.orgnih.gov The use of flow chemistry allows for the handling of hazardous reagents and the execution of reactions that are challenging to perform in batch mode. researchgate.netrsc.org

| Flow Chemistry Process for Fluorinated α-Amino Acids | |

| Starting Material | Fluorinated Amines |

| Key Intermediate | α-Amino Nitrile |

| Reaction Steps | 1. Photooxidative Cyanation2. Acid-mediated Nitrile Hydrolysis |

| Advantages | - Protecting-group-free- Semi-continuous- Scalable- Avoids isolation of unstable intermediates |

Derivatization Strategies for this compound

Derivatization of the lead compound this compound is a key strategy in drug discovery to explore the structure-activity relationship and optimize pharmacological properties.

Amide Formation for Drug Development

Amide bond formation is a common and effective method for creating derivatives of amine-containing compounds. This can be achieved by reacting the amine with a carboxylic acid or an acyl chloride in the presence of coupling reagents. nih.govresearchgate.net For example, the synthesis of novel amide-linked 18β-glycyrrhetinic acid derivatives involved the acylation of a piperazine monoamide with various acid chlorides to produce the target compounds. nih.gov This approach allows for the introduction of diverse structural motifs to the parent molecule.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQPEYLZIUEVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564732 | |

| Record name | 2-Amino-2-(4-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140373-17-7 | |

| Record name | 2-Amino-2-(4-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-(4-fluorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation in Synthesis

The synthesis of 2-Amino-2-(4-fluorophenyl)ethanol and its derivatives often involves stereoselective methods to obtain the desired enantiomer. While specific mechanistic studies for this exact compound are not extensively detailed in the provided results, general principles of similar reactions, such as the synthesis of related amino alcohols, can provide insights.

Catalytic Pathways and Intermediates

The synthesis of similar chiral amino alcohols often involves the reduction of a corresponding ketone or the aminolysis of an epoxide. For instance, the synthesis of other amino alcohols has been achieved through catalytic hydrogenation. google.com In such reactions, a catalyst facilitates the addition of hydrogen across a carbonyl group, proceeding through a transient intermediate on the catalyst surface. The specific pathway and the nature of the intermediates are highly dependent on the catalyst and reaction conditions used.

For example, the synthesis of related compounds like 2-amino-4,6-diphenylnicotinonitriles involves a multi-step process. mdpi.com Initially, chalcones are formed from acetophenones and aldehydes under basic conditions. mdpi.com These chalcones then react with malononitrile (B47326) and ammonium (B1175870) acetate, leading to cyclization and the formation of the final product. mdpi.com This suggests that the synthesis of complex molecules containing the 2-amino-phenyl-ethanol moiety can proceed through a series of well-defined intermediates.

Role of Catalysts and Promoters

Catalysts are crucial in the synthesis of chiral molecules like this compound, as they can influence both the reaction rate and the stereoselectivity. For instance, in the synthesis of a related compound, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, palladium on carbon (Pd/C) is used as a catalyst for the reduction of a nitro group. google.com In this case, an organic compound is used as a hydrogen donor, which can simplify the reaction setup compared to using gaseous hydrogen. google.com

The use of biocatalysts, such as enzymes, is another important strategy. For example, the enantioselective microbial reduction of substituted acetophenones to yield chiral alcohols has been demonstrated with high yield and enantiomeric excess using various yeast and bacterial strains. mdpi.com These biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis.

Molecular Interactions with Biological Targets

The biological activity of this compound and its derivatives is determined by their interactions with specific biological targets, such as receptors and enzymes. These interactions are governed by the molecule's three-dimensional structure and the distribution of its electronic charge.

Hydrogen Bonding Interactions

Hydrogen bonds play a critical role in the binding of small molecules to biological macromolecules. The amino and hydroxyl groups of this compound are capable of forming strong hydrogen bonds with amino acid residues in a protein's active site. mdpi.com The fluorine atom can also participate in weaker hydrogen bonds or other electrostatic interactions.

Studies on similar amino alcohol salts have shown that hydrogen bonding patterns can lead to the formation of extensive networks, such as layers or chains, which stabilize the crystal structure. mdpi.com The presence of both hydrogen bond donors (NH2 and OH) and acceptors allows for a variety of interaction motifs. mdpi.com

Receptor and Enzyme Modulation

Derivatives of this compound have been investigated for their potential to modulate the activity of various receptors and enzymes. For example, a related thiazole (B1198619) derivative, (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-3-yl]thiazole, has been characterized as a dopamine (B1211576) D4 receptor antagonist. doi.org

Furthermore, other structurally related compounds have been explored as inhibitors of enzymes like acid ceramidase (aCDase), which is involved in sphingolipid metabolism and has been linked to conditions like liver fibrosis. acs.org The potency of these inhibitors is often attributed to hydrophobic and potential π-π interactions within the enzyme's binding site. acs.org The modulation of G-protein coupled receptors (GPCRs) like GPR39 by related compounds has also been shown to influence ethanol (B145695) intake in animal models, suggesting a potential therapeutic application. nih.gov

Computational Chemistry and Theoretical Modeling

Computational methods are increasingly used to predict the properties and behavior of molecules, providing insights that complement experimental studies.

Theoretical studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been used to investigate the electronic structure, photophysical properties, and reactivity of related compounds like 2-amino-4,6-diphenylnicotinonitriles. mdpi.com These calculations can determine parameters such as HOMO-LUMO energy gaps, electronegativity, and dipole moments, which are crucial for understanding a molecule's behavior. mdpi.com

Molecular docking studies are another valuable computational tool used to predict the binding mode of a ligand within a protein's active site. For instance, docking studies of acid ceramidase inhibitors have helped to rationalize their observed potency by identifying key interactions, such as those with catalytic residues and aromatic residues in the binding pocket. acs.org

Quantum Chemical Calculations for Conformer Analysis

The conformational landscape of a flexible molecule like this compound is complex, arising from the rotational freedom around its single bonds. Quantum chemical calculations are indispensable for identifying the possible stable conformers and determining their relative energies.

Theoretical investigations into similar molecules, such as 2-(4-aminophenyl)ethanol, have utilized methods like M06-2X and MP2 with basis sets such as 6-311+G(d,p) to predict multiple conformers based on the orientations of the functional groups. rsc.org For this compound, the analysis would focus on the rotation around the C-C bond of the ethanol backbone and the C-N bond, as well as the orientation of the hydroxyl and amino groups relative to the fluorophenyl ring.

The primary goal of this analysis is to locate all the energy minima on the potential energy surface. Each minimum corresponds to a stable conformer. The calculations would yield the optimized geometry and the relative energy of each conformer. The conformer with the lowest energy is the most stable, and the relative populations of the other conformers at a given temperature can be estimated from their energy differences.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

| I | 60° (gauche) | 0.00 |

| II | 180° (anti) | 1.25 |

| III | -60° (gauche) | 0.98 |

Note: This table is illustrative and provides hypothetical data to demonstrate the expected output of a conformer analysis. Actual values would be derived from specific quantum chemical calculations.

DFT Studies for Spectroscopic Properties

Density Functional Theory (DFT) has become a standard and reliable method for predicting the spectroscopic properties of organic molecules. By calculating the electronic structure and vibrational frequencies, DFT can provide theoretical spectra that aid in the interpretation of experimental data.

For a molecule like this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to compute its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netanalis.com.myresearchgate.net The theoretical vibrational frequencies from an IR spectrum calculation help in assigning the absorption bands observed in an experimental spectrum to specific molecular motions, such as the stretching and bending of the O-H, N-H, and C-F bonds. analis.com.my

Similarly, theoretical calculations of NMR chemical shifts (¹H and ¹³C) are invaluable for assigning the signals in the experimental NMR spectra to specific nuclei within the molecule. researchgate.net UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions between molecular orbitals. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |

| IR (cm⁻¹) | ||

| O-H Stretch | 3650 | ~3600-3200 |

| N-H Stretch | 3450, 3360 | ~3400-3250 |

| C-F Stretch | 1230 | ~1250-1000 |

| ¹H NMR (ppm) | ||

| CH (next to Ar) | 4.15 | ~4.0-4.5 |

| UV-Vis λmax (nm) | 265 | ~260-270 |

Note: This table is illustrative. The calculated values are typical for similar functional groups, and the experimental values are general ranges. Precise data would require specific experimental and computational studies on this molecule.

Investigation of Intramolecular Interactions (e.g., OH/π, NH/π)

The presence of a hydroxyl group (OH), an amino group (NH₂), and a fluorophenyl ring in this compound creates the possibility for weak intramolecular interactions, such as OH/π and NH/π hydrogen bonds. These interactions, where the hydrogen atom of the OH or NH group interacts with the π-electron cloud of the aromatic ring, can significantly influence the conformational preference and stability of the molecule.

Computational studies are essential for identifying and quantifying these weak interactions. For instance, in a related molecule, 2-(4-aminophenyl)ethanol, the OH/π interaction was found to be a key factor in stabilizing a specific conformer where the OH group is directed towards the benzene (B151609) ring. rsc.org The strength of this interaction can be enhanced by substituents on the phenyl ring that increase its electron density. rsc.org

The analysis of these interactions often involves examining the geometric parameters of the conformers, such as the distance between the hydrogen atom and the center of the phenyl ring, and the angle of the interaction. Furthermore, advanced computational techniques like Atoms in Molecules (AIM) theory can be used to characterize the bond critical points associated with these weak interactions.

Table 3: Illustrative Analysis of Intramolecular Interactions in a Stabilized Conformer of this compound

| Interaction Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) |

| OH/π | 2.5 | -2.1 |

| NH/π | 2.8 | -1.5 |

Note: This table presents hypothetical data to illustrate the type of information obtained from a computational investigation of intramolecular interactions. The values are representative of typical weak hydrogen bonds.

Advanced Research Applications

Chiral Ligands and Auxiliaries in Asymmetric Catalysis

In the field of asymmetric synthesis, the demand for enantiomerically pure compounds has driven the development of effective chiral ligands and auxiliaries. Chiral amino alcohols are a crucial class of precursors for these tools. nih.govmdpi.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a reaction, after which it can be recovered. wikipedia.org

2-Amino-2-(4-fluorophenyl)ethanol is a suitable candidate for developing such auxiliaries. Its amino and alcohol groups can be used to form chiral oxazolidinones, which are powerful auxiliaries in stereoselective reactions like aldol additions, alkylations, and Diels-Alder reactions. nih.govresearchgate.net The fluorine atom on the phenyl ring can modulate the electronic properties of the auxiliary, potentially influencing the stereoselectivity of the catalyzed reaction.

Furthermore, amino alcohol derivatives are known to be highly effective auxiliaries for processes such as the enantioselective addition of organozinc reagents to aldehydes. nih.gov The predictable stereochemical control exerted by these auxiliaries is fundamental to modern organic synthesis, allowing for the construction of complex chiral molecules from simple precursors.

Table 1: Application of Amino Alcohol-Derived Auxiliaries in Asymmetric Reactions This table is representative of reactions where chiral auxiliaries derived from amino alcohols are typically used.

| Reaction Type | Catalyst/Auxiliary System | Typical Diastereoselectivity (d.r.) / Enantioselectivity (e.e.) |

|---|---|---|

| Aldol Reaction | N-acyloxazolidinone | >99:1 d.r. |

| Alkylation | N-acyloxazolidinone enolate | >98:2 d.r. |

| Diels-Alder Reaction | Camphor-derived auxiliaries | >95:5 d.r. |

| Borane Reduction | Oxazaborolidine catalysts | up to 94% e.e. mdpi.com |

Biochemical Studies: Enzyme Activity and Metabolic Pathways

The fluorophenyl moiety of this compound makes it a compound of interest for biochemical investigations. The fluorine atom can act as a sensitive probe for 19F NMR spectroscopy, a powerful tool for studying molecular interactions and metabolic processes without the need for isotopic labeling. nih.gov Fluorinated amino acids are valuable for probing biosynthetic pathways and can significantly alter the properties of peptides. nih.gov

Enzyme Activity The interaction of small molecules with enzymes is a cornerstone of biochemical research. Chiral amino alcohols can be resolved into their constituent enantiomers through enzyme-catalyzed hydrolysis of their esters, using enzymes such as lipases and proteases. nih.gov This indicates a clear interaction between this class of compounds and enzyme active sites. While specific studies on this compound are not detailed, the activity of enzymes like phenylalanine dehydrogenase has been tested on similar aromatic ketones, such as p-fluorophenylacetone, to produce chiral amines. nih.gov This demonstrates the potential for enzymes to recognize and transform substrates containing a fluorophenyl group. The presence of ethanol (B145695) and other alcohols can also influence enzyme activity, often acting as inhibitors. nih.govresearchgate.net

Metabolic Pathways While the specific metabolic fate of this compound is not extensively documented, the metabolism of other fluorotelomer alcohols has been studied in rat hepatocytes. nih.govdntb.gov.ua These studies suggest potential metabolic pathways that may be analogous. Common metabolic transformations for alcohols include oxidation to aldehydes and carboxylic acids, as well as conjugation reactions to form glucuronide and sulfate derivatives. nih.gov In vertebrates, amino groups are typically processed in the liver through transamination reactions, where the amino group is transferred to an α-keto acid, linking amino acid metabolism with carbohydrate metabolism. libretexts.org

Table 2: Potential Biochemical Interactions and Metabolic Fates

| Process | Description | Relevant Enzyme Class | Potential Product |

|---|---|---|---|

| Enzymatic Resolution | Separation of enantiomers via stereoselective hydrolysis of a derivative. nih.govresearchgate.net | Lipases, Proteases | Enantiopure (R)- or (S)-2-Amino-2-(4-fluorophenyl)ethanol |

| Oxidation | Conversion of the primary alcohol to an aldehyde or carboxylic acid. nih.gov | Alcohol Dehydrogenase, P450 enzymes nih.gov | 2-Amino-2-(4-fluorophenyl)ethanal |

| Conjugation | Attachment of a polar group (e.g., glucuronic acid) to the hydroxyl group to increase water solubility for excretion. nih.gov | Glucuronosyltransferases | O-glucuronide derivative |

Analytical Chemistry: Standard Reference Material in Chromatography

In analytical chemistry, a standard reference material is a compound of high purity and stability used to calibrate instruments, validate analytical methods, and ensure the accuracy and comparability of measurements. Given its stable chemical structure, this compound has the potential to serve as a reference standard for various chromatographic techniques.

The analysis of amino acids and amino alcohols often relies on chromatographic methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). researchgate.netazolifesciences.com Due to the high polarity and potential lack of a strong chromophore in some amino alcohols, a derivatization step is often required prior to analysis. azolifesciences.com Reagents like o-phthaldialdehyde (OPA), when combined with a mercaptan, react with primary amino groups to form highly fluorescent isoindole derivatives. nih.govresearchgate.net These derivatives can be easily detected with high sensitivity and resolved on reversed-phase HPLC columns. nih.gov

As a reference standard, this compound could be used to:

Develop and validate new HPLC or GC methods for the quantification of fluorinated amino alcohols.

Calibrate detectors (e.g., fluorescence, UV) after derivatization.

Serve as an internal standard in the analysis of complex biological or environmental samples.

Table 3: Chromatographic Methods for the Analysis of Amino Alcohols

| Technique | Column Type | Derivatization Reagent | Detection Method |

|---|---|---|---|

| Reversed-Phase HPLC | C18, C8 | o-Phthaldialdehyde (OPA) with a chiral mercaptan nih.gov | Fluorescence, UV/Vis |

| Ion-Exchange Chromatography | Cation-exchange resin | Ninhydrin (post-column) azolifesciences.com | UV/Vis (Photometric) |

| Gas Chromatography (GC) | Chiral stationary phase | Silylation reagents (e.g., BSTFA) | Flame Ionization (FID), Mass Spectrometry (MS) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-2-(4-fluorophenyl)ethanol, and how do reaction conditions influence yield?

- The compound is typically synthesized via reductive amination or hydroxylation of fluorinated intermediates. For example, a reported method involves reacting (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with sodium hydroxide and hydrogen peroxide in ethanol, yielding this compound after purification . Solvent choice (e.g., ethanol vs. methanol) and reaction temperature significantly affect stereoselectivity and yield.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Key methods include:

- ¹H/¹³C NMR : To confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and ethanolamine backbone (δ ~3.6 ppm for CH₂OH).

- IR Spectroscopy : O-H stretches (~3300 cm⁻¹) and N-H bends (~1600 cm⁻¹) indicate hydroxyl and amine groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 155.07 (exact mass) validate the molecular formula C₈H₁₀FNO .

Q. How is purity assessed for this compound in academic research?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is commonly used, with purity thresholds >95% for synthetic batches.

- TLC : Silica gel plates (ethyl acetate/hexane eluent) can confirm absence of unreacted starting materials .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity and stereochemical outcomes?

- The electron-withdrawing fluorine atom increases the acidity of the benzylic proton, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., DFT) suggest that fluorine stabilizes transition states in stereoselective syntheses, favoring specific diastereomers. Comparative studies with non-fluorinated analogs (e.g., 2-Amino-2-phenylethanol) show reduced reaction rates due to steric and electronic effects .

Q. What strategies resolve contradictions in hydrogen bonding patterns observed in crystallographic data?

- Discrepancies in hydrogen bonding (e.g., O-H···N vs. O-H···F interactions) can arise from polymorphism or solvent effects. Researchers should:

- Use SHELXL for refining crystallographic models, leveraging its robust handling of disorder and hydrogen atom placement .

- Validate structures with ORTEP-III to visualize thermal ellipsoids and assess hydrogen bond plausibility .

- Cross-validate findings with solid-state NMR or temperature-dependent XRD.

Q. How can computational modeling predict the compound’s behavior in nucleophilic environments?

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict nucleophilic attack sites.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic regions. For example, the hydroxyl group’s oxygen exhibits high nucleophilicity, making it prone to acetylation or oxidation .

Q. What are the challenges in synthesizing enantiomerically pure this compound?

- Racemization during synthesis is common due to the labile benzylic amine. Strategies include:

- Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives to induce asymmetry.

- Enzymatic Resolution : Lipase-catalyzed acetylation to separate enantiomers .

- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Methodological Notes

- Crystallography : For ambiguous electron density maps, employ twin refinement in SHELXL or alternative space groups .

- Stereochemical Analysis : Compare experimental optical rotation values with computational predictions (e.g., Gaussian09) to confirm configurations .

- Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys to resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.